molecular formula C26H20O2 B1607092 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone CAS No. 5623-25-6

1,2-Di(biphenyl-4-yl)-2-hydroxyethanone

Cat. No.: B1607092
CAS No.: 5623-25-6
M. Wt: 364.4 g/mol
InChI Key: MGUZTXXISNAEDO-UHFFFAOYSA-N
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Description

1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is an organic compound that features a biphenyl moiety attached to a hydroxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(biphenyl-4-yl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-carboxaldehyde with a suitable reagent to introduce the hydroxyethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(biphenyl-4-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a diol.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of 1,2-Di(biphenyl-4-yl)-2-ketoethanone.

    Reduction: Formation of 1,2-Di(biphenyl-4-yl)-2,2-dihydroxyethane.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

1,2-Di(biphenyl-4-yl)-2-hydroxyethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The hydroxyethanone group can participate in hydrogen bonding and other interactions, while the biphenyl moiety provides structural stability and potential for π-π interactions. These properties enable the compound to interact with various biological and chemical systems, influencing their behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Di(biphenyl-4-yl)ethane
  • 1,2-Di(biphenyl-4-yl)ethene
  • 1,2-Di(biphenyl-4-yl)ethyne

Uniqueness

1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is unique due to the presence of the hydroxyethanone group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This differentiates it from other biphenyl derivatives that lack this functional group.

Properties

IUPAC Name

2-hydroxy-1,2-bis(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUZTXXISNAEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298206
Record name 1,2-di(biphenyl-4-yl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-25-6
Record name NSC121481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-di(biphenyl-4-yl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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